![molecular formula C23H22N4O2S B4133862 N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide](/img/structure/B4133862.png)
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide
Übersicht
Beschreibung
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide involves the inhibition of APE1. APE1 is an enzyme that plays a critical role in the repair of DNA damage. By inhibiting APE1, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide can prevent the repair of DNA damage, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of APE1, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide in lab experiments is its specificity for APE1 inhibition. This allows for targeted inhibition of APE1 without affecting other enzymes involved in DNA repair. However, one limitation of using N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide in lab experiments is its low solubility, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide. One area of interest is the development of more soluble derivatives of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, which could make it easier to use in lab experiments. Another potential direction is the investigation of the effects of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide on other cellular processes, beyond its effects on APE1 inhibition. Finally, there is potential for the development of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide-based therapies for cancer treatment, either alone or in combination with other treatments.
Wissenschaftliche Forschungsanwendungen
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the activity of an enzyme called apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair. By inhibiting APE1, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide can increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-methylpiperidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-10-27(11-9-15)23(30)24-16-6-7-17-18(14-16)26-22(20-5-3-13-29-20)21(25-17)19-4-2-12-28-19/h2-7,12-15H,8-11H2,1H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBXKDMMIKWPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.